3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Description
The compound is a complex organic molecule that contains several functional groups. It has a pyrimidinone ring, which is a common structure in many pharmaceuticals . The molecule also contains a benzothiophene ring, which is a sulfur-containing heterocycle that is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidinone and benzothiophene rings would likely contribute to the rigidity of the molecule, while the chloro and methyl groups could affect its polarity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could affect its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .Scientific Research Applications
- Results : Most compounds exhibited superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Enzymatic inhibitory activity against CDK2/cyclin A2 was also achieved .
Cancer Treatment (CDK2 Inhibition)
Therapeutic Potential
Antibacterial Evaluation
properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c1-9-11(18)6-4-7-12(9)20-16(21)14-10-5-2-3-8-13(10)23-15(14)19-17(20)22/h4,6-7H,2-3,5,8H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMSLHTWGUQNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one |
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